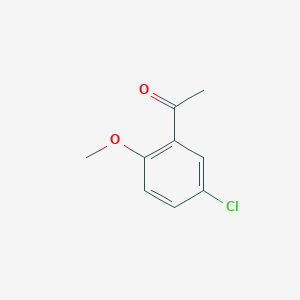

1-(5-Chloro-2-methoxyphenyl)ethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46629. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIUQLBBCQTWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286594 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-64-9 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloro-2-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Context Within Substituted Acetophenones

1-(5-Chloro-2-methoxyphenyl)ethanone is systematically named according to IUPAC conventions, which clearly define its molecular architecture. scbt.com The name itself provides a roadmap to its structure: "ethanone" indicates a two-carbon chain with a ketone functional group. This ethanone (B97240) moiety is attached to a phenyl ring, as denoted by "phenyl." The prefixes "5-Chloro" and "2-methoxy" specify the substituents on this phenyl ring and their respective positions.

Substituted acetophenones, in general, are derivatives of acetophenone (B1666503) where one or more hydrogen atoms on the phenyl ring have been replaced by other functional groups. This class of compounds is recognized for its versatility as chemical intermediates. The specific nature and position of these substituents, such as the chloro and methoxy (B1213986) groups in the title compound, can significantly influence the molecule's physical and chemical properties, including its reactivity and potential biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6342-64-9 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Synonyms | 5'-Chloro-2'-methoxyacetophenone |

This table contains data sourced from multiple references. scbt.com

Historical Overview of Research on Analogous Compounds

The study of substituted acetophenones has a rich history, with research often focusing on how different substituents affect the chemical reactivity and potential applications of the core acetophenone (B1666503) structure. For instance, various chloro- and methoxy-substituted acetophenones have been extensively used as precursors in the synthesis of a wide range of more complex molecules.

Research into analogous compounds, such as 2-chloro-1-(4-methoxyphenyl)ethanone (B184251), has highlighted their potential in medicinal chemistry. Derivatives of such compounds have been investigated for their antimicrobial and anticancer properties. nbinno.com Studies have shown that some of these derivatives exhibit significant efficacy against various bacterial strains and can inhibit the proliferation of cancer cell lines. nbinno.com

Furthermore, the synthesis of chalcones, a class of compounds known for their broad spectrum of biological activities, often utilizes substituted acetophenones as starting materials. mdpi.com Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. mdpi.com The specific substituents on the acetophenone precursor can be tailored to produce chalcones with desired properties, including potential anti-inflammatory and antitumor activities. mdpi.com

Significance and Research Trajectory of 1 5 Chloro 2 Methoxyphenyl Ethanone

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several strategic pathways, ranging from traditional electrophilic aromatic substitution to more contemporary cross-coupling reactions.

Friedel-Crafts Acylation Approaches

The most direct and classical method for synthesizing aryl ketones is the Friedel-Crafts acylation. byjus.comiitk.ac.in This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. numberanalytics.com The reaction typically employs an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst. tamu.edu

The synthesis of this compound via Friedel-Crafts acylation starts with the precursor 4-chloroanisole (B146269). The reaction involves treating 4-chloroanisole with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst.

The regioselectivity of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, yet also ortho, para-directing group. The powerful activating effect of the methoxy group preferentially directs the incoming electrophilic acylium ion to the position ortho to it (the C2 position), resulting in the desired this compound isomer as the major product.

A stoichiometric amount of a Lewis acid catalyst is typically required for Friedel-Crafts acylation because both the acylating agent and the resulting ketone product form complexes with the catalyst. organic-chemistry.org Aluminum chloride (AlCl₃) is the most common and robust catalyst for this transformation. masterorganicchemistry.com Other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and various solid acid catalysts can also be employed, sometimes under milder conditions. numberanalytics.comchemijournal.com

The reaction is often carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂), at temperatures ranging from 0 °C to room temperature, or with gentle heating to around 60°C. tamu.edulibretexts.org Careful temperature control is necessary to prevent side reactions. After the reaction is complete, a workup with dilute acid is required to decompose the catalyst-ketone complex and isolate the product. tamu.edu However, strong Lewis acids like AlCl₃ can sometimes cause demethylation of activated anisole (B1667542) derivatives, a side reaction that can be mitigated by using milder catalysts like rare-earth metal triflates. stackexchange.com

Table 1: Representative Catalyst Systems for Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 °C to RT | Standard, highly effective method. tamu.edu |

| FeCl₃ | Acetyl Chloride | Dichloromethane | RT | A common alternative to AlCl₃. masterorganicchemistry.com |

| Sc(OTf)₃ | Acetic Anhydride | Nitromethane | 50 °C | Milder catalyst, prevents demethylation. stackexchange.com |

Alternative Acylation Strategies

Beyond the classical Friedel-Crafts reaction, other synthetic methodologies offer alternative routes to this compound and related ketones.

A well-established method for ketone synthesis involves the reaction of an acyl chloride with an organometallic compound, such as a Grignard reagent. wikipedia.orgchemguide.co.uk In this approach, the precursor 5-chloro-2-methoxybenzoyl chloride would be reacted with a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl). youtube.com

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate collapses, expelling the chloride ion to form the ketone. To prevent a second addition of the Grignard reagent to the newly formed ketone (which would produce a tertiary alcohol), the reaction is typically carried out at low temperatures in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

Table 2: Synthesis via Grignard Reagent

| Substrate 1 | Substrate 2 | Solvent | Temperature | Product |

|---|

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer excellent functional group tolerance and can be applied to the synthesis of a wide variety of aryl ketones. organic-chemistry.org

One such strategy involves the palladium-catalyzed coupling of an aryl halide or triflate with an acylating agent. For instance, an appropriately substituted aryl bromide could be coupled with acetyltrimethylsilane (B79254) in the presence of a palladium catalyst to yield the corresponding acetylated arene. researchgate.net Other variations include the coupling of arylboronic acids with acyl chlorides or anhydrides. organic-chemistry.org Furthermore, palladium catalysis enables the α-arylation of aryl acetic acids with aryl halides, providing a route to diaryl ketones and related structures. nih.govnih.gov These advanced methods often proceed under mild conditions and provide access to complex molecular architectures that are challenging to synthesize via classical routes.

Table 3: Example of Palladium-Catalyzed Acylation for Aryl Ketone Synthesis

| Aryl Substrate | Acyl Source | Catalyst System | Base/Additive | Solvent |

|---|---|---|---|---|

| Aryl Bromide | Acetyltrimethylsilane | Pd(PPh₃)₄ | CsF | 1,2-Dichloroethane |

| Arylboronic Acid | Acetic Anhydride | Pd(OAc)₂ | K₂CO₃ | Water/PEG |

Halogenation and Alkoxylation Strategies in Precursor Synthesis

The precise placement of the chloro and methoxy groups is paramount and is typically achieved through carefully controlled halogenation and alkoxylation reactions on suitable aromatic substrates.

The introduction of a chlorine atom at the desired position on the aromatic ring is a key step in synthesizing the precursors for this compound. The primary methods involve the electrophilic aromatic substitution of either the activated anisole or phenol (B47542) ring system.

One common precursor is 2-hydroxyacetophenone (B1195853). The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. To achieve the desired 5-chloro substitution, direct chlorination of 2-hydroxyacetophenone can be performed. Another important route involves the Fries rearrangement of 4-chlorophenyl acetate (B1210297), which can be conducted with aluminum chloride, often without a solvent at elevated temperatures (110-200°C), to produce 1-(5-chloro-2-hydroxyphenyl)ethanone with high yields (90-100%). chemicalbook.comlookchem.com

Alternatively, starting with 4'-methoxyacetophenone (B371526), chlorination can be achieved under acidic conditions. For example, the reaction of 4'-methoxyacetophenone with household bleach (sodium hypochlorite) in the presence of an acid like glacial acetic acid results in electrophilic aromatic substitution to yield 3'-chloro-4'-methoxyacetophenone. acs.orgwisc.edu This highlights how pH control can dictate the reaction pathway between oxidation of the methyl ketone (haloform reaction under basic conditions) and electrophilic aromatic substitution on the ring (under acidic conditions). acs.org

Table 1: Selected Chlorination Methods for Acetophenone Precursors

| Starting Material | Reagent(s) | Key Transformation | Product | Citation |

|---|---|---|---|---|

| 4-Chlorophenyl acetate | Aluminum Chloride (AlCl₃) | Fries Rearrangement | 1-(5-Chloro-2-hydroxyphenyl)ethanone | chemicalbook.comlookchem.com |

| 4'-Methoxyacetophenone | Sodium Hypochlorite (NaOCl), Acetic Acid | Electrophilic Aromatic Substitution | 3'-Chloro-4'-methoxyacetophenone | acs.orgwisc.edu |

Once the chlorinated precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone (also known as 5'-chloro-2'-hydroxyacetophenone), is obtained, the final step to produce the target compound is the methylation of the phenolic hydroxyl group. chemicalbook.comlookchem.comsigmaaldrich.com This O-methylation is a standard and well-established ether synthesis, typically achieved via a Williamson ether synthesis.

The reaction involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This is followed by reaction with a methylating agent. Common and effective reagents for this transformation include dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in an appropriate solvent. The choice of solvent and base is crucial for optimizing the reaction conditions to ensure high yield and purity of the final this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact, minimize waste, and improve safety. These approaches are highly relevant to the synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. pharmacophorejournal.com

This technology is applicable to several steps in the synthesis of the target compound and its derivatives. For instance, in reactions analogous to the formation of chalcones, which involve the condensation of an acetophenone with an aldehyde, microwave irradiation has been shown to provide excellent yields (up to 84%) in a fraction of the time required by conventional methods. pharmacophorejournal.com A study on chalcone (B49325) synthesis from 4-hydroxyacetophenone demonstrated that reactions could be completed in 60-120 seconds under microwave irradiation, whereas conventional heating required significantly longer periods. pharmacophorejournal.com Similarly, the cyclocondensation reactions to form substituted pyrroles and the synthesis of bis(quinoxaline) derivatives have been efficiently carried out using microwave heating, highlighting the broad utility of this technique. mdpi.comarkat-usa.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

| Reaction Type | Method | Reaction Time | Yield (%) | Citation |

|---|---|---|---|---|

| Claisen-Schmidt Condensation (4-hydroxyacetophenone + substituted benzaldehydes) | Conventional Heating | Not specified, typically hours | 9-75% | pharmacophorejournal.com |

| Microwave Irradiation | 60-120 seconds | 26-84% | pharmacophorejournal.com | |

| Claisen-Schmidt Condensation (2′-hydroxy acetophenone + 4-aminodimethyl benzaldehyde) | Conventional Heating (Reflux) | 3 days | Good (85% purity) | nih.gov |

| Microwave Irradiation (100°C) | 30 minutes | 87% (97% purity) | nih.gov |

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions reduce environmental pollution, cost, and safety hazards. As mentioned previously, the Fries rearrangement to produce the key precursor 1-(5-chloro-2-hydroxyphenyl)ethanone can be effectively performed under solvent-free conditions by heating 4-chlorophenyl acetate with aluminum chloride. chemicalbook.comlookchem.com

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a frontier in solvent-free synthesis. researchgate.netyoutube.com Ball milling, a common mechanochemical technique, brings reactants into close contact and provides the energy needed for transformation without the need for a solvent. youtube.com This method has grown in application due to its sustainability, scalability, and efficiency. researchgate.net While specific literature on the mechanochemical synthesis of this compound is emerging, the principles have been successfully applied to a wide range of organic reactions, including Friedel-Crafts acylations, suggesting its potential applicability in this context. researchgate.netijcps.org

The Friedel-Crafts acylation, a fundamental reaction for creating aryl ketones, traditionally relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of hazardous waste. ijcps.orgbegellhouse.comresearchgate.net A greener approach involves replacing these catalysts with solid, reusable acid catalysts. rsc.org

Examples of such eco-friendly catalysts include zeolites (like Zeolite Hβ), clays (B1170129) (Montmorillonite K-10), and sulfated zirconia. ijcps.orgrsc.org These solid acids can efficiently catalyze the acylation of aromatic compounds and can be easily separated from the reaction mixture by filtration and reused, which aligns with the principles of a circular economy. ijcps.org For instance, sulfated zirconia was found to be highly effective and selective in the acylation of benzene (B151609), a reaction type central to the synthesis of many acetophenones. rsc.org In addition to catalysts, the choice of reagents is also critical. Using household bleach (sodium hypochlorite), a readily available and relatively mild oxidant, for chlorination reactions is a greener alternative to using hazardous reagents like chlorine gas. acs.org

Table 3: Comparison of Traditional and Eco-Friendly Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages | Citation |

|---|---|---|---|---|

| Traditional Lewis Acid | Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃) | High reactivity | Stoichiometric amounts needed, corrosive, produces hazardous waste, difficult to separate | ijcps.orgbegellhouse.com |

| Eco-Friendly Solid Acid | Zeolite Hβ, Sulfated Zirconia, Montmorillonite (B579905) K-10 Clay, Amberlyst-15 | Reusable, easily separated, environmentally benign, reduces waste | May require higher temperatures or have lower activity for deactivated substrates | ijcps.orgrsc.org |

Aqueous Medium Reactions

The development of synthetic routes in aqueous media represents a significant advancement in green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. researchgate.net For the synthesis of acetophenone derivatives, including this compound, traditional methods like the Friedel-Crafts acylation typically employ anhydrous conditions and organic solvents. However, research into alternative, more environmentally benign methodologies is ongoing.

While direct Friedel-Crafts acylation in water is generally not feasible due to the water-sensitivity of Lewis acid catalysts like aluminum chloride, related green chemistry approaches are being explored. One such avenue is the use of water-tolerant catalysts. Another approach involves enzymatic processes, which operate in aqueous buffer solutions. For instance, the enzymatic production of acetophenone from methylbenzylamine using transaminase has been studied. ucl.ac.uk This process, however, is often hampered by product inhibition, necessitating in-situ product removal. ucl.ac.uk

Furthermore, methodologies for synthesizing other heterocyclic systems in water without the need for a catalyst have been developed, such as the intramolecular cyclization of N-(2-iodoaryl)benzamidine to form benzimidazoles. mdpi.com This demonstrates the potential for water to serve as a viable medium for certain organic transformations, although direct application to the intermolecular acylation required for this compound remains a significant challenge. The Fries rearrangement, another method to produce hydroxyacetophenones, can be worked up in aqueous solutions to isolate the product. chemicalbook.com

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction parameters and robust process control to ensure efficiency, safety, and consistent product quality.

The synthesis of this compound, typically via Friedel-Crafts acylation of 4-chloroanisole with an acylating agent like acetyl chloride or acetic anhydride, is subject to optimization to maximize yield and purity. niir.orgnih.gov Key parameters that influence the reaction outcome include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

Response Surface Methodology (RSM) is a powerful statistical tool used to optimize complex processes by evaluating the effects of multiple variables simultaneously. nih.gov For a typical Friedel-Crafts acylation, factors such as catalyst loading, temperature, and time are critical. nih.gov For example, in related acylations, optimizing these parameters has led to excellent product yields in short reaction times. nih.gov An increase in catalyst amount can enhance the reaction rate, but excessive amounts may lead to increased by-product formation. Similarly, temperature affects the reaction rate but can also influence the regioselectivity and lead to degradation if too high.

An improved method for a related compound, 5-chloro-2-methoxycarbonyl-1-indanone, highlighted the optimization of the base (NaH) equivalent and the solvent ratio to achieve a higher yield (88%) under milder conditions. asianpubs.org This underscores the importance of fine-tuning all components in the reaction mixture.

Table 1: Key Parameters for Friedel-Crafts Acylation Optimization

| Parameter | Effect on Yield and Purity | Typical Range/Considerations |

| Catalyst Loading | Affects reaction rate and cost. Excess can lead to more by-products. | Optimized to balance conversion and selectivity. nih.gov |

| Temperature | Influences reaction kinetics and selectivity. High temperatures can cause degradation. | Varies by substrate; e.g., 120°C to 175°C. rsc.org |

| Reaction Time | Must be sufficient for complete conversion without promoting side reactions. | Can range from minutes to several hours (e.g., 1-16h). nih.govrsc.org |

| Solvent | Affects solubility, reaction rate, and work-up. | Dichloromethane is common; greener alternatives are sought. sapub.org |

| Reactant Ratio | Stoichiometry affects conversion and by-product formation. | Typically a slight excess of the acylating agent is used. |

Modern chemical manufacturing is increasingly adopting a Quality by Design (QbD) approach, which contrasts with the traditional Quality by Testing (QbT) model. wiley-vch.de QbD is a systematic, science- and risk-based approach where quality is built into the product and process from the design phase, rather than being assured by end-product testing alone. wiley-vch.de

For the synthesis of this compound, a QbD strategy involves:

Defining a Quality Target Product Profile (QTPP): This includes identifying critical quality attributes (CQAs) such as purity, isomer content, and residual solvent levels.

Identifying Critical Process Parameters (CPPs): These are parameters like temperature, pressure, and reactant addition rate that can impact the CQAs.

Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality. wiley-vch.de

Implementing a Control Strategy: This involves using Process Analytical Technology (PAT) for real-time monitoring and control of CPPs to ensure the process remains within the design space. wiley-vch.de PAT tools like in-line spectroscopy (e.g., IR, Raman) can monitor reaction progress and impurity formation.

Table 2: Comparison of Quality by Testing (QbT) and Quality by Design (QbD)

| Feature | Quality by Testing (QbT) | Quality by Design (QbD) |

| Approach | Empirical | Systematic, science-based wiley-vch.de |

| Process | Fixed and validated | Variable within a defined design space wiley-vch.de |

| Control | Retrospective analysis, in-process testing | Prospective or real-time analysis, PAT tools wiley-vch.de |

| Focus | Reproducibility, testing and inspection | Robustness, knowledge- and risk-based assurance wiley-vch.de |

Continuous flow chemistry has emerged as a powerful technology for the industrial production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com This methodology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater efficiency, and easier automation. mdpi.comrsc.org

In a continuous flow setup for the synthesis of this compound, reactants would be continuously pumped from reservoirs and mixed in a T-junction before entering a heated or cooled reactor coil. The residence time, which dictates the reaction time, is precisely controlled by the flow rate and the reactor volume. mdpi.com

Advantages of Continuous Flow for this Synthesis:

Safety: Exothermic reactions, such as Friedel-Crafts acylations, are managed more effectively due to the high surface-area-to-volume ratio of the reactor, allowing for rapid heat dissipation. nih.gov This minimizes the risk of thermal runaways.

Efficiency: Reactions can often be conducted at higher temperatures and pressures, accelerating reaction rates and improving throughput. Telescoped reactions, where the output of one reactor flows directly into the next for a subsequent transformation, eliminate the need for intermediate isolation and purification, saving time and resources. mdpi.comrsc.org

Consistency: Automation and precise control over parameters like temperature, pressure, and residence time lead to higher reproducibility and consistent product quality. mdpi.com

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up large batch reactors.

In the Friedel-Crafts acylation of 4-chloroanisole, the primary substrate for this compound, the formation of by-products is a key consideration for achieving high purity. The directing effects of the chloro (-Cl) and methoxy (-OCH₃) groups on the aromatic ring influence the position of acylation. The methoxy group is a strong activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The primary product results from acylation at the position ortho to the methoxy group and meta to the chloro group.

However, a potential major by-product is the isomeric 1-(2-chloro-4-methoxyphenyl)ethanone, formed by acylation at the other ortho position relative to the methoxy group. Other impurities can arise from poly-acylation or side reactions if conditions are not carefully controlled. youtube.com

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile by-products in the crude reaction mixture. sapub.org

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of the final product and quantify impurities. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the structure of any isolated impurities. youtube.com

Separation Techniques:

Work-up: After the reaction, the mixture is typically quenched, often by pouring it into a mixture of ice and acid. youtube.comtamu.edu This decomposes the catalyst-product complex. The organic product is then extracted using a solvent like dichloromethane or diethyl ether. sapub.orgtamu.edu The organic layer is washed, often with a basic solution like sodium bicarbonate to remove acidic impurities, followed by a brine wash. youtube.comtamu.edu

Distillation: If the boiling points are sufficiently different, vacuum distillation can be used to separate the product from lower or higher boiling point impurities. niir.orgsapub.org

Recrystallization: This is a common and effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. chemicalbook.com

Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography can be employed to separate the desired product from closely related isomers and other by-products based on their differential adsorption to the stationary phase. asianpubs.org

Reactions at the Carbonyl Group

The ketone functional group in this compound is a primary site for a variety of chemical reactions, including reductions, oxidations, and condensations.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(5-Chloro-2-methoxyphenyl)ethanol. rsc.org This transformation can be achieved through several methods, most notably catalytic hydrogenation and the use of hydride reducing agents.

Catalytic hydrogenation involves the use of hydrogen gas (H₂) or a hydrogen source in the presence of a metal catalyst to reduce the ketone to an alcohol. Transfer hydrogenation, which utilizes a hydrogen donor molecule like isopropanol (B130326), is a common and effective method for this transformation. Various catalysts have been shown to be effective for the reduction of substituted acetophenones.

Research on the transfer hydrogenation of acetophenone derivatives has identified several effective catalytic systems. For instance, non-precious metal catalysts such as Cu-Zn-Al have been prepared and evaluated for the transfer hydrogenation of acetophenone using isopropanol as the hydrogen source. acs.org The composition of the catalyst, particularly the ratio of Cu to Zn, significantly influences the activity and selectivity towards the desired alcohol product. acs.org Similarly, palladium supported on silica (Pd@SiO₂) has been used for the catalytic reduction of acetophenone, demonstrating an efficient and environmentally friendly approach. rsc.org Ruthenium(II) complexes have also been employed, showing excellent conversion rates in the transfer hydrogenation of various substituted acetophenones in isopropanol. researchgate.net The electronic properties of the substituents on the phenyl ring can influence the reaction rate, with electron-withdrawing groups sometimes facilitating the hydrogenation process. researchgate.net

Table 1: Catalytic Hydrogenation Methods for Acetophenone Derivatives

| Catalyst System | Hydrogen Source | Substrate Example | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Cu-Zn-Al | Isopropanol | Acetophenone | 1-Phenylethanol (B42297) | Catalyst composition (Cu/Zn ratio) is crucial for high selectivity. | acs.org |

| Ruthenium(II) Complexes | Isopropanol | Substituted Acetophenones | Corresponding Alcohols | Excellent conversions (97-98%); reaction rate influenced by electronic properties of substituents. | researchgate.net |

| Pd@SiO₂ | BH₄⁻ / HPMC solution | Acetophenone | 1-Phenylethanol | An effective and eco-friendly method. | rsc.org |

| MgO | 2-Pentanol | Acetophenone | 1-Phenylethanol | Phenyl substituent facilitates hydride addition; chemoselectivity observed in mixtures. | mdpi.com |

Hydride-based reducing agents are widely used for the efficient reduction of ketones to secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. ylikonet.gr

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, commonly used to reduce aldehydes and ketones. mdpi.com For the reduction of this compound, NaBH₄ would be dissolved in a protic solvent, typically methanol (B129727) or ethanol (B145695). The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation by the solvent yields the final alcohol product, 1-(5-Chloro-2-methoxyphenyl)ethanol. researchgate.net NaBH₄ is generally not reactive enough to reduce other functional groups like esters or amides under normal conditions. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. iitk.ac.in It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, and amides. dtu.dk The reaction with this compound would typically be carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). The mechanism is similar to the NaBH₄ reduction, involving a nucleophilic attack by the hydride. However, due to its higher reactivity, the reaction must be followed by a separate, careful workup step where water or an aqueous acid is added to protonate the intermediate alkoxide salt and to decompose any excess hydride reagent. iitk.ac.in

Table 2: Hydride Reduction of Ketones

| Reagent | Typical Solvent | Reactivity | Workup | Product from this compound | Reference |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, reduces aldehydes & ketones | Integrated (solvent protonates) | 1-(5-Chloro-2-methoxyphenyl)ethanol | researchgate.netmdpi.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong, reduces most carbonyls | Separate aqueous workup required | 1-(5-Chloro-2-methoxyphenyl)ethanol | ylikonet.griitk.ac.in |

Methyl ketones, such as this compound, can be oxidized to carboxylic acids through the haloform reaction. ncert.nic.in This reaction involves treating the ketone with a halogen (e.g., bromine, chlorine, or iodine) in the presence of a strong base like sodium hydroxide. iitk.ac.inchemistrylearner.com

The reaction proceeds through the repeated halogenation of the methyl group's α-hydrogens until a trihalomethyl group is formed. cambridge.org The resulting trihaloketone is then cleaved by the hydroxide ion in a nucleophilic acyl substitution. This cleavage results in the formation of a carboxylate salt (the sodium salt of 5-Chloro-2-methoxybenzoic acid) and a haloform (e.g., chloroform (B151607), bromoform, or iodoform). chemistrylearner.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product, 5-Chloro-2-methoxybenzoic acid. sigmaaldrich.com This reaction is a characteristic test for methyl ketones and compounds that can be oxidized to methyl ketones. ncert.nic.in

Table 3: Haloform Reaction for Oxidation of this compound

| Reagents | Intermediate | Final Product (after acidification) | Byproduct | Key Feature | Reference |

|---|---|---|---|---|---|

| Halogen (Br₂, Cl₂, I₂) + NaOH | Sodium 5-chloro-2-methoxybenzoate | 5-Chloro-2-methoxybenzoic acid | Haloform (CHBr₃, CHCl₃, CHI₃) | Converts a methyl ketone to a carboxylic acid with one less carbon atom. | ncert.nic.inchemistrylearner.com |

The carbonyl group of this compound can undergo condensation reactions with nitrogen-based nucleophiles.

Ketones react with hydrazine (B178648) (H₂NNH₂) and its derivatives to form hydrazones. uni.lu This reaction is a nucleophilic addition-elimination process. In the case of this compound, the nitrogen atom of hydrazine acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the corresponding hydrazone, this compound hydrazone.

This hydrazone formation is the initial step in the Wolff-Kishner reduction, a method used to completely reduce a carbonyl group to a methylene (B1212753) (CH₂) group under basic conditions. sigmaaldrich.com The formation of the hydrazone is a critical intermediate step in this and other synthetic pathways. uni.lu

Table 4: Hydrazone Formation from this compound

| Reactant | Product | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate (B1144303) (H₂NNH₂·H₂O) | This compound hydrazone | Condensation (Nucleophilic Addition-Elimination) | Forms a stable hydrazone derivative; key intermediate in the Wolff-Kishner reduction. | sigmaaldrich.comuni.lu |

Condensation Reactions

Claisen-Schmidt Condensation and Chalcone Formation

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, employed for the creation of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. youtube.comencyclopedia.pub In the context of this compound, the acetyl group provides the reactive α-protons necessary for enolate formation under basic conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent like ethanol. youtube.comresearchgate.net

The general mechanism proceeds via the deprotonation of the α-carbon of the acetophenone derivative, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable conjugated system of a chalcone. scispace.com These chalcones, formally known as 1,3-diphenyl-2-propen-1-ones, are valuable intermediates for synthesizing various heterocyclic compounds. researchgate.netnih.gov

The reaction of this compound with various substituted benzaldehydes leads to the formation of a corresponding series of chalcone derivatives. The substituents on the benzaldehyde (B42025) can be varied to modulate the electronic properties and biological activities of the resulting chalcones. nih.gov

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Ketone Reactant | Aldehyde Reactant | Product (Chalcone) |

|---|---|---|

| This compound | Benzaldehyde | (E)-1-(5-Chloro-2-methoxyphenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | (E)-1-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | (E)-1-(5-Chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

This table represents potential products from the described reaction.

Formation of Pyrazoline Derivatives

The chalcones derived from this compound serve as key precursors for the synthesis of pyrazoline derivatives. Pyrazolines, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, are commonly synthesized through the cyclization of chalcones with hydrazine derivatives. iscience.indergipark.org.tr

The reaction typically involves refluxing the chalcone with hydrazine hydrate (H₂N-NH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) in the presence of a catalyst, which can be acidic (like acetic acid or formic acid) or basic. iscience.inajgreenchem.com The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. dergipark.org.tr

For instance, reacting an (E)-1-(5-Chloro-2-methoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one with hydrazine hydrate in ethanol or acetic acid yields the corresponding 3-(5-Chloro-2-methoxyphenyl)-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazole. The use of thiosemicarbazide (B42300) instead of hydrazine hydrate, under basic conditions, leads to the formation of N-thiocarbamoyl pyrazoline derivatives. jocpr.com

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

| Chalcone Precursor | Reagent | Product (Pyrazoline Derivative) |

|---|---|---|

| (E)-1-(5-Chloro-2-methoxyphenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 3-(5-Chloro-2-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

| (E)-1-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Hydrazine Hydrate | 3-(5-Chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole |

| (E)-1-(5-Chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine (B124118) | 3-(5-Chloro-2-methoxyphenyl)-1-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

This table represents potential products from the described reaction.

Hantzsch Pyrrole (B145914) Synthesis and Related Cyclizations

The Hantzsch pyrrole synthesis is a multi-component reaction used to generate substituted pyrroles. wikipedia.org The classic Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgyoutube.com To involve this compound in such a synthesis, it would first need to be halogenated at the α-carbon of the acetyl group to form an α-haloketone, such as 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone.

This α-haloketone can then react with a β-ketoester (e.g., ethyl acetoacetate) and an amine. The mechanism involves the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the pyrrole ring. wikipedia.org This method allows for the rapid assembly of highly substituted pyrroles. researchgate.net

Table 3: Components for Hantzsch Pyrrole Synthesis

| α-Haloketone | β-Ketoester | Amine/Ammonia | Potential Pyrrole Product Core Structure |

|---|---|---|---|

| 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | Ethyl acetoacetate | Ammonia | 2-(5-Chloro-2-methoxyphenyl)-4-methyl-3-carbethoxypyrrole |

This table outlines the starting materials for a potential Hantzsch pyrrole synthesis.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Limitations and Potential

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.com However, the reactivity of the benzene ring in this compound is significantly influenced by its three substituents: the chloro group (-Cl), the methoxy group (-OCH₃), and the acetyl group (-COCH₃).

The methoxy group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring via resonance. The chloro group is a deactivating group due to its inductive electron withdrawal, but it is also ortho-, para-directing because of lone pair donation via resonance. youtube.com Conversely, the acetyl group is a strong deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. msu.edu

-OCH₃ group (at C2): Directs incoming electrophiles to the ortho (C3) and para (C5) positions. The C5 position is already occupied by chlorine.

-Cl group (at C5): Directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions. The C2 position is occupied.

-COCH₃ group (at C1): Directs incoming electrophiles to the meta (C3, C5) positions. The C5 position is occupied.

Nucleophilic Aromatic Substitution at the Halogen Site

Nucleophilic aromatic substitution (SₙAr) provides a pathway to replace a leaving group, such as a halogen, on an aromatic ring with a nucleophile. wikipedia.org This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. lumenlearning.comlibretexts.org

In this compound, the leaving group is the chlorine atom at the C5 position. The key substituent for activating the ring towards SₙAr is the acetyl group (-COCH₃) at the C1 position, which is para to the chlorine. This electron-withdrawing group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction through resonance. chemistrysteps.com The methoxy group at C2 is electron-donating and located meta to the chlorine, so it has a less significant electronic effect on this specific reaction.

The SₙAr mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. The negative charge is delocalized, including onto the oxygen atom of the para-acetyl group. masterorganicchemistry.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Substitution with Methoxy Groups

A specific example of SₙAr is the substitution of the chloro group with a methoxy group, a reaction known as methoxydechlorination. This can be achieved by treating this compound with a source of methoxide (B1231860) ions, such as sodium methoxide (NaOCH₃) in a suitable solvent like methanol or dimethylformamide (DMF).

The acetyl group at the para position is crucial for this transformation to occur under reasonable conditions. The reaction would yield 1-(2,5-dimethoxyphenyl)ethanone.

Table 4: Summary of Aromatic Substitution Reactions

| Reaction Type | Position(s) of Interest | Key Substituent Effect | Potential Product Example |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Nitration) | C3, C6 | -OCH₃ (activating, o,p-directing)-COCH₃ (deactivating, m-directing) | 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone |

This table summarizes the expected reactivity and potential products for aromatic substitution reactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Chlorobenzaldehyde |

| 4-Methoxybenzaldehyde |

| 4-Nitrobenzaldehyde |

| (E)-1-(5-Chloro-2-methoxyphenyl)-3-phenylprop-2-en-1-one |

| (E)-1-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| (E)-1-(5-Chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| (E)-1-(5-Chloro-2-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| Hydrazine hydrate |

| Phenylhydrazine |

| Thiosemicarbazide |

| 3-(5-Chloro-2-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

| 3-(5-Chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole |

| 3-(5-Chloro-2-methoxyphenyl)-1-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

| 2-(3-(5-Chloro-2-methoxyphenyl)-5-phenyl-4,5-dihydropyrazol-1-yl)ethanethioamide |

| 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone |

| Ethyl acetoacetate |

| Methyl acetoacetate |

| Methylamine |

| 2-(5-Chloro-2-methoxyphenyl)-4-methyl-3-carbethoxypyrrole |

| 2-(5-Chloro-2-methoxyphenyl)-1,4-dimethyl-3-carbomethoxypyrrole |

| 1-(5-Chloro-2-methoxy-3-nitrophenyl)ethanone |

| Sodium methoxide |

Reactions at the Alpha-Carbon (Acyl Methyl Group)

The methyl group adjacent to the carbonyl function in this compound, known as the alpha-carbon or acyl methyl group, is a site of significant reactivity. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, making them susceptible to removal by a base. This deprotonation generates a nucleophilic enolate intermediate, which is central to many substitution reactions at this position. msu.edulibretexts.orgyoutube.com

Halogenation Reactions (e.g., Bromination)

Halogenation at the alpha-carbon of ketones is a fundamental transformation that can be catalyzed by either acid or base. libretexts.org Under these conditions, one or more of the alpha-hydrogens can be substituted with a halogen atom. In the case of this compound, the acyl methyl group can be readily halogenated, for instance, through bromination.

The compound 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone is a known derivative, indicating that di-substitution at the alpha-carbon is feasible. bldpharm.com The synthesis of such di-halogenated ketones can be achieved by reacting the parent ketone with at least two equivalents of the halogenating agent. A general method for the dibromination of a structurally similar acetophenone involves the dropwise addition of bromine to a solution of the ketone in a suitable solvent like chloroform at a reduced temperature. nih.gov This reaction proceeds via the formation of the enol or enolate, which then attacks the bromine molecule. The initial monobromination product is often more reactive towards further halogenation than the starting ketone, facilitating the formation of the di-halogenated product.

Table 1: Representative Reaction Conditions for Dibromination

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

This table represents a plausible synthetic approach based on established chemical principles for similar substrates. nih.gov

Organocatalytic and Metal-Catalyzed Transformations

Modern synthetic chemistry increasingly relies on powerful catalytic methods to construct complex molecules. This compound serves as a valuable building block in several such advanced transformations.

C-H Bond Functionalization Strategies for Pyridone Synthesis

The synthesis of N-substituted 2-pyridones, a common motif in medicinal chemistry, can be accomplished through innovative C-H bond functionalization strategies. One such method involves the Rhodium(III)-catalyzed [3+3] annulation of enaminones with acrylates. njtech.edu.cnrsc.org While not directly reported for this compound, a plausible pathway would involve its initial conversion to a corresponding enaminone. This enaminone could then undergo the catalyzed C-H activation and subsequent cyclization with an acrylate (B77674) to furnish a highly substituted pyridone ring system. This strategy highlights the potential for converting simple ketones into complex heterocyclic structures. rsc.org

Barbier Reactions and Organometallic Additions

The carbonyl group of this compound is an electrophilic center that readily reacts with organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). saskoer.ca These reactions, along with the related Barbier reaction, result in the addition of an alkyl or aryl group to the carbonyl carbon. The initial product is a magnesium or lithium alkoxide, which upon acidic workup yields a tertiary alcohol. For example, the reaction of this compound with methylmagnesium bromide would produce 2-(5-chloro-2-methoxyphenyl)propan-2-ol (B3386219) after quenching. This transformation is a fundamental method for carbon-carbon bond formation, converting a ketone into a more complex alcohol architecture. saskoer.ca

Michael Addition Reactions for Heterocyclic Synthesis

The Michael reaction is a versatile method for forming carbon-carbon bonds through the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net The enolate of this compound, generated by treatment with a suitable base, can act as a potent Michael donor. youtube.comnih.gov This nucleophile can then be added to various Michael acceptors.

This reactivity is particularly useful in the synthesis of heterocyclic compounds. For instance, the enolate can react with acceptors that contain additional functional groups, leading to a tandem Michael addition-cyclization sequence. Such strategies have been employed for the diastereoselective synthesis of complex heterocyclic frameworks like morphan derivatives. rsc.org The reaction of the enolate derived from this compound with an appropriate unsaturated substrate could thus provide a pathway to novel chlorine- and methoxy-substituted heterocyclic systems. thieme-connect.com

Derivatives and Analogues of 1 5 Chloro 2 Methoxyphenyl Ethanone: Synthesis and Structure Activity Relationships Sar

Synthesis of Key Derivatives

The chemical reactivity of the acetyl group and the substituted phenyl ring in 1-(5-chloro-2-methoxyphenyl)ethanone allows for targeted modifications to generate diverse analogues.

Alpha-Halogenated Derivatives (e.g., 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone)

Alpha-haloketones are crucial synthetic intermediates, valued for their utility in constructing complex heterocyclic systems. mdpi.com The direct halogenation of the alpha-carbon of aryl ketones is a common method for their preparation. mdpi.com

One of the most direct routes to synthesize α-haloketones involves the reaction of enolizable aromatic ketones with an electrophilic halogen source, such as bromine (Br₂), often under acidic conditions to facilitate the formation of the nucleophilic enol intermediate. mdpi.com While specific methods for the direct chlorination of this compound are not detailed in the provided results, general protocols for the synthesis of α-chloroketones often employ reagents like trichloroisocyanuric acid in the presence of a catalyst such as TEMPO. mdpi.com For instance, the oxychlorination of 1-phenylethanol (B42297) derivatives has been achieved using a mixture of trichloroisocyanuric acid and TEMPO in dichloromethane (B109758). mdpi.com Another approach involves the reaction of α-bromoalkyl or aryl ketones with a tetrasulfur tetranitride-antimony pentachloride complex to yield the corresponding α-chloroketones. nih.gov These established methods for α-halogenation provide viable pathways for the synthesis of 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone, a key building block for further derivatization.

Table 1: General Methods for Alpha-Halogenation of Aryl Ketones

| Reagent System | Substrate Type | Product | Reference |

|---|---|---|---|

| Bromine (Br₂) / Acetic Acid | Aryl Ketones | α-Bromoketones | mdpi.com |

| Trichloroisocyanuric acid / TEMPO | Secondary Benzyl Alcohols | α-Chloroketones | mdpi.com |

Hydroxy-Substituted Analogues

The 2'-hydroxy analogue, 1-(5-chloro-2-hydroxyphenyl)ethanone, is a key derivative frequently used in the synthesis of flavonoids and other heterocyclic compounds. A primary synthetic route to this compound is the Fries rearrangement.

In a typical procedure, the substrate, acetic acid-4-chlorophenyl ester, is heated with aluminum chloride (AlCl₃) at elevated temperatures (140-150°C). chemicalbook.com The reaction involves the migration of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding 1-(5-chloro-2-hydroxyphenyl)ethanone. chemicalbook.com The progress of this rearrangement can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction is quenched with ice, and the product is extracted. chemicalbook.com This hydroxy analogue serves as a precursor for synthesizing compounds like 6-chloro-2-methyl-4H-chromen-4-one. chemicalbook.com

Table 2: Synthesis of 1-(5-chloro-2-hydroxyphenyl)ethanone

| Starting Material | Reagent | Conditions | Product | Reference |

|---|

Nitrogen-Containing Heterocyclic Derivatives

The ketone functionality of this compound and its immediate derivatives (like the alpha-halogenated or hydroxy versions) provides a reactive handle for cyclization reactions to form various nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmacologically active molecules.

Triazoles: Derivatives of 1,2,3-triazole and 1,2,4-triazole (B32235) are known for a wide spectrum of biological activities. chemmethod.commdpi.com The synthesis of triazoles often involves the [3+2] cycloaddition of azides with alkynes. mdpi.combeilstein-journals.org A specific derivative, 1-(5-chloro-2-methoxyphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has been documented. evitachem.com Its synthesis would typically proceed through the formation of a 1-(5-chloro-2-methoxyphenyl)azide intermediate, followed by a cycloaddition reaction with an appropriate alkyne to construct the triazole ring. evitachem.com

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives have also been synthesized from precursors related to this compound. A general synthetic pathway involves the reaction of an appropriate acyl hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300), which is then cyclized in the presence of an acid like concentrated sulfuric acid. mdpi.com For example, reacting 3-methoxyphenyl (B12655295) isothiocyanate with various hydrazides yields 1-R-4-(3-methoxyphenyl)thiosemicarbazides, which are subsequently cyclized to the corresponding 1,3,4-thiadiazoles. mdpi.com Another method involves the reaction of 2-chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide with piperazine (B1678402) derivatives to afford the target compounds. nih.gov The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525) and can interfere with DNA replication processes, making its derivatives promising for anticancer research. nih.gov

Table 3: Synthesis of Representative Triazole and Thiadiazole Derivatives

| Heterocycle | General Synthetic Strategy | Key Intermediates | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Huisgen [3+2] cycloaddition | Organic azides, Alkynes | mdpi.comevitachem.com |

Pyrazoles and their dihydro counterparts, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for a vast range of pharmacological activities. bohrium.comiscience.innih.gov A prevalent method for their synthesis involves the cyclization of chalcones (α,β-unsaturated ketones). iscience.injocpr.comdergipark.org.tr

The synthesis begins with a Claisen-Schmidt condensation of this compound with a substituted benzaldehyde (B42025) in an alkaline medium (e.g., NaOH in ethanol) to produce a chalcone (B49325). jocpr.com This chalcone intermediate is then reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118), in a suitable solvent like ethanol (B145695) or formic acid, to induce cyclization and form the pyrazoline ring. iscience.injocpr.comresearchgate.net The reaction of chalcones with thiosemicarbazide under basic conditions also leads to the formation of N-thiocarbamoyl pyrazoline derivatives. jocpr.com

Structure-activity relationship studies on pyrazole (B372694) derivatives derived from 5-chloro-2-methoxy phenyl hydrazide have shown that certain substituents can impart significant antitubercular activity. For instance, a derivative labeled as compound 2d exhibited a potent IC₅₀ of 0.208 μg/mL against Mycobacterium tuberculosis H37Ra. bohrium.comresearchgate.net

Table 4: Synthesis of Pyrazoline Derivatives via Chalcone Intermediate

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | This compound + Substituted benzaldehyde | NaOH / Ethanol, Room Temperature | Chalcone | jocpr.com |

Indoles: The indole (B1671886) nucleus is a privileged structure in medicinal chemistry. openmedicinalchemistryjournal.com The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. openmedicinalchemistryjournal.comnih.gov To synthesize an indole derivative from this compound, the ketone would be reacted with a suitable arylhydrazine. For example, the reaction of a ketone with phenylhydrazine hydrochloride using methanesulfonic acid in methanol (B129727) can yield a tricyclic indole. nih.gov

Quinazolines: Quinazolines are fused heterocyclic compounds composed of a benzene (B151609) ring and a pyrimidine ring. researchgate.netresearchgate.net Their synthesis can be achieved through various multi-component reactions. One approach involves the copper-catalyzed tandem reaction of 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide (B78521). nih.gov Another strategy is the reaction of 2-aminoaryl methanols with benzonitriles, catalyzed by ruthenium complexes. nih.gov While direct synthesis from this compound is not explicitly detailed, its derivatives can be incorporated into these scaffolds. For example, pyrazolo[1,5-a]quinazoline derivatives have been synthesized where the presence of a chlorine substituent on the aryl moiety was found to enhance anti-proliferative activity. distantreader.org

Table 5: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone |

| Acetic acid-4-chlorophenyl ester |

| 1-(5-chloro-2-methoxyphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

| 6-chloro-2-methyl-4H-chromen-4-one |

| 1-R-4-(3-methoxyphenyl)thiosemicarbazide |

| 2-chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide |

| N-thiocarbamoyl pyrazoline |

Benzamide (B126) and Sulfonamide Derivatives

The synthesis of benzamide and sulfonamide derivatives typically begins with the oxidation of the acetyl group of this compound to a carboxylic acid, yielding 5-chloro-2-methoxybenzoic acid. This acid can then be converted to a more reactive species, such as an acid chloride (e.g., 5-chloro-2-methoxybenzoyl chloride), to facilitate amide bond formation. google.com

Benzamide Synthesis: The general synthesis of benzamide derivatives involves the acylation of a primary or secondary amine with an activated form of 5-chloro-2-methoxybenzoic acid. For instance, 5-chloro-2-methoxybenzoyl chloride can be reacted with a chosen amine, often in the presence of a base to neutralize the HCl byproduct. google.com A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was synthesized for evaluation as potential anti-cancer agents. The initial step involved the reaction of 5-chloro-2-methoxybenzoic acid with an aniline (B41778) in the presence of triethylamine (B128534) and ethyl chloroformate to produce the corresponding benzamide. researchgate.net

Sulfonamide Synthesis: Sulfonamide derivatives are commonly prepared by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netijarsct.co.in In the context of this compound, this can be achieved by first creating a benzamide that contains a reactive site for sulfonation. For example, N-phenethyl-5-chloro-2-methoxybenzamide can be treated with chlorosulfonic acid to produce p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride. google.com This intermediate can then be reacted with various amines to generate a library of sulfonamide derivatives.

In a specific study, 5-chloro-2-methoxy-N-phenylbenzamide was treated with chlorosulfonic acid to yield 5-chloro-N-(4-(chlorosulfonyl)phenyl)-2-methoxybenzamide. This key intermediate was subsequently reacted with a variety of amines in a mixture of THF and water with sodium carbonate to produce the target sulfonamide derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies elucidate the roles of its intrinsic substituents and the effects of further modifications.

Impact of Chloro and Methoxy (B1213986) Substituents on Reactivity and Biological Activity

The chloro and methoxy groups on the phenyl ring profoundly influence the molecule's electronic properties and, consequently, its reactivity and biological interactions.

Chloro Group: As a halogen, the chloro substituent is an electron-withdrawing group, primarily through its inductive effect. libretexts.org This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution. libretexts.org In the context of biological activity, the chloro group can enhance membrane permeability and metabolic stability, and it can form specific halogen bonds with biological targets.

Methoxy Group: The methoxy group is an electron-donating group due to the resonance effect of its lone pair of electrons with the aromatic pi-system, which outweighs its inductive withdrawal. libretexts.orgmdpi.com This electron donation activates the ring, making it more nucleophilic. The methoxy group can also act as a hydrogen bond acceptor, a critical interaction in many enzyme-ligand binding events. mdpi.com

Role of Substituent Position on the Phenyl Ring

The specific placement of substituents on the phenyl ring is a determining factor for biological activity, as it governs the molecule's shape and the orientation of its functional groups for interaction with a receptor or enzyme active site. wikipedia.org The this compound scaffold has a 1,2,4-trisubstitution pattern.

SAR studies on various benzamide derivatives have shown that the position of substituents is critical. For instance, a substituent at the 2'-position of the anilide moiety of certain benzanilides was found to be indispensable for histone deacetylase inhibitory activity, likely acting as a hydrogen-bonding site. Similarly, for ketamine analogues, substitution at the 2- and 3-positions of the phenyl ring generally resulted in more active compounds than substitution at the 4-position. mdpi.com

In derivatives of 4-amino-5-chloro-2-methoxybenzamide (B2938741), the specific arrangement of the amino, chloro, and methoxy groups is essential for dual antagonistic activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov The fixed 5-chloro and 2-methoxy positions in the derivatives of this compound create a specific electrostatic and steric profile that is fundamental to their interaction with biological targets. Altering the position of these groups would drastically change the molecule's three-dimensional pharmacophore and likely its biological activity.

Influence of Alpha-Substituents (e.g., Bromine) on Reactivity and Biological Efficacy

Modification of the acetyl group, specifically at the alpha-carbon (the carbon adjacent to the carbonyl), is a common strategy for generating new derivatives. Alpha-bromination of acetophenone (B1666503) derivatives is a significant reaction that yields valuable synthetic intermediates. nih.gov

The presence of an electron-withdrawing group on the benzene ring facilitates the α-bromination of acetophenones. nih.gov The 5-chloro-2-methoxyphenyl group, with its strong electron-withdrawing chloro substituent, would therefore be expected to enhance the reactivity of the alpha-protons towards bromination under acidic conditions, which proceeds via an enol intermediate. nih.gov

The resulting α-bromo-acetophenone derivatives are important precursors for a wide range of pharmaceuticals. nih.gov For example, they can be used in the synthesis of non-steroidal anti-inflammatory drugs and other biologically active molecules. nih.gov The introduction of a bromine atom at the alpha-position not only provides a reactive handle for further synthesis but can also directly influence biological efficacy by acting as a leaving group in alkylation reactions with biological nucleophiles or by altering the steric and electronic properties of the side chain.

Comparison with Structurally Similar Compounds and Analogues

The biological activity of derivatives from this compound can be benchmarked against structurally related compounds.

A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were developed as anti-cancer agents, inspired by the known sulfonamide-based anti-cancer drug E7010. researchgate.net The most potent compounds from this series showed significant anti-proliferative activity, demonstrating the value of the 5-chloro-2-methoxyphenyl scaffold in this therapeutic area. researchgate.net

Another relevant analogue is Mosapride, a gastrointestinal motility-enhancing drug. Its chemical structure is (R,S)-4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluoro-benzyl)-2-morpholinyl]methyl}benzamide. google.com This compound shares the 5-chloro substitution pattern but has a 2-ethoxy group instead of a 2-methoxy group and a different N-substituent. The clinical success of Mosapride highlights the pharmacological potential of this substituted benzamide class.

Furthermore, extensive SAR studies on 4-amino-5-chloro-2-methoxybenzamide derivatives have been conducted to develop dual antagonists for dopamine D2 and serotonin 5-HT3 receptors. nih.gov These studies underscore the importance of the specific substitution pattern on the benzoyl moiety for achieving high receptor affinity. nih.gov

Insights from Halogen and Alkyl-Substituted Analogues

Further SAR insights can be gained by examining analogues where the chloro group is replaced by other halogens or where various alkyl groups are introduced.

In a study of 4-amino-2-methoxybenzamide (B3153486) derivatives, replacing the 5-chloro substituent with bromo or iodo groups led to a marked increase in dopamine D2 receptor binding affinity. nih.gov Specifically, the 5-bromo and 5-iodo analogues exhibited much higher affinity than the corresponding 5-chloro compound and the reference drug metoclopramide. nih.gov This suggests that the size, lipophilicity, and polarizability of the halogen at position 5 are critical for optimizing this specific biological activity.

The table below, derived from data on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, illustrates how different alkyl and halogen-containing substituents on the terminal sulfonamide nitrogen affect anti-proliferative activity against the HCT-116 cancer cell line. researchgate.net

| Compound | Substituent (R) on Sulfonamide | IC₅₀ (µM) against HCT-116 researchgate.net |

|---|---|---|

| 4c | Cyclopropyl | 1.58 |

| 4d | Cyclobutyl | 0.67 |

| 4e | Cyclopentyl | 0.30 |

| 4f | Cyclohexyl | 0.29 |

| 4j | 4-Fluorophenyl | 0.09 |

| 4l | 2,4-Difluorophenyl | 0.17 |

| 4n | Propyl | 1.29 |

| 4o | Isopropyl | 0.43 |

| 4p | Butyl | 0.70 |

| 4q | Isobutyl | 0.50 |

This data reveals that for this particular series, alicyclic substituents (cyclopentyl and cyclohexyl) and aromatic rings with electron-withdrawing groups (4-fluorophenyl) on the sulfonamide moiety confer potent anti-proliferative activity. researchgate.net The compound with a 4-fluorophenyl substituent (4j) was the most potent, indicating that electronic and steric factors of the distal substituent play a crucial role in biological efficacy. researchgate.net

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are cornerstones of computational drug discovery, used to predict how a molecule might interact with a biological target.

Prediction of Target Interactions

Specific molecular docking studies predicting the protein targets for 1-(5-Chloro-2-methoxyphenyl)ethanone are not publicly documented. Generally, such studies would involve screening the compound against libraries of known protein structures to identify potential binding partners, such as enzymes or receptors, which could be modulated by this molecule.

Assessment of Binding Stability

Without identified targets, molecular dynamics simulations to assess binding stability have not been reported. Such studies would typically follow docking to simulate the dynamic movement of the compound within the protein's binding site over time, helping to confirm the stability of the predicted interaction.

Pharmacophore Modeling for Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. No specific pharmacophore models derived from or for this compound have been published. A hypothetical model would likely include features such as a hydrogen bond acceptor (the carbonyl oxygen and methoxy (B1213986) oxygen), an aromatic ring, and a hydrophobic feature (the chloro group).

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide insight into the electronic properties of a molecule. While detailed Density Functional Theory (DFT) analyses for this specific compound are not available in published literature, some basic properties have been calculated and are available in chemical databases. These predictions offer a glimpse into its electronic structure.

Conformational Analysis and Dynamics

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt. The key rotatable bonds in this compound are between the acetyl group and the phenyl ring, and the methyl group of the methoxy substituent. Analysis of these rotations would reveal the molecule's preferred low-energy shapes, which is critical for understanding its interaction with biological targets. However, specific conformational analysis or molecular dynamics studies for this compound are not found in public research literature.

Below is a table of computationally predicted properties for this compound.

| Predicted Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | chemscene.com |

| Molecular Weight | 184.62 g/mol | chemscene.com |

| XlogP | 2.4 | uni.lu |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| Monoisotopic Mass | 184.02911 Da | uni.lu |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The chemical reactivity of 1-(5-Chloro-2-methoxyphenyl)ethanone makes it an ideal scaffold for synthesizing intricate molecular structures. The ketone functional group readily participates in reactions such as Claisen-Schmidt condensation to form chalcones, which are themselves important intermediates. These chalcones can then be used to construct various heterocyclic systems like pyrazoles and oxadiazoles.